molecular formula C8H8N2O5 B1323209 2-Ethoxy-5-nitronicotinic acid CAS No. 247582-60-1

2-Ethoxy-5-nitronicotinic acid

Cat. No.: B1323209
CAS No.: 247582-60-1
M. Wt: 212.16 g/mol
InChI Key: GLSREOLUIPGEMD-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitronicotinic acid is a heterocyclic organic compound with the empirical formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitronicotinic acid typically involves the nitration of 2-ethoxypyridine followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-nitronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium ethoxide or other nucleophiles.

    Carboxylation: Alcohols and acid catalysts.

Major Products Formed

    Reduction: 2-Ethoxy-5-aminopyridine-3-carboxylic acid.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-Ethoxy-5-nitronicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The ethoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-nitronicotinic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2-ethoxy-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSREOLUIPGEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634562
Record name 2-Ethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247582-60-1
Record name 2-Ethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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